1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then coupled with a phenyl isocyanate under controlled conditions to form the urea linkage. The thiophene moiety is introduced via a subsequent reaction, often involving a thiophene carboxaldehyde or similar derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzimidazole can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used for halogenation or alkylation reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to DNA, potentially interfering with DNA replication and transcription processes. The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea
- 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(furan-2-ylmethyl)urea
- 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(pyridin-2-ylmethyl)urea
Uniqueness
1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both the benzimidazole and thiophene moieties, which confer distinct electronic and steric properties. This combination can result in enhanced biological activity and improved material properties compared to similar compounds.
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(20-12-15-7-4-10-25-15)21-14-6-3-5-13(11-14)18-22-16-8-1-2-9-17(16)23-18/h1-11H,12H2,(H,22,23)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYUSOXGGPHHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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